Entecavir Impurity 5

Vue d'ensemble

Description

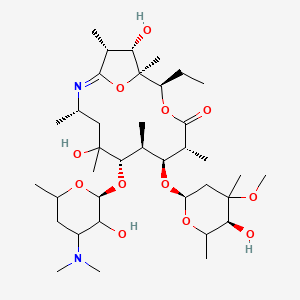

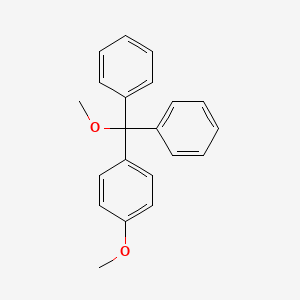

Entecavir Impurity 5 is a chemical compound with the name 6-Amino-1- ((1S,3R,4S)-4- (benzyloxy)-3- ((benzyloxy)methyl)-2-methylenecyclopentyl)-1,5-dihydro-4H-imidazo [4,5-c]pyridin-4-one .

Synthesis Analysis

The synthesis of Entecavir and its impurities has been studied using various methods. A green FTIR method for the assay of antiviral drugs like Entecavir has been developed and validated as per ICH Q2_R1 guidelines . This method was found to be very specific, accurate, and precise .Molecular Structure Analysis

Entecavir is a guanosine nucleoside analogue with activity against the hepatitis B virus polymerase . The molecular formula of Entecavir Impurity 5 is C21H20O2.Chemical Reactions Analysis

The chemical reactions involved in the formation of Entecavir and its impurities are complex and involve multiple steps. Biocatalytic methods have been applied to the production of FDA-approved antiviral drugs and their intermediates .Physical And Chemical Properties Analysis

Entecavir is a white or off-white crystal-like powder available in ≥ 95% pure form and is slightly soluble in water but freely soluble in organic solvents . The molecular weight of Entecavir Impurity 5 is 304.39 .Applications De Recherche Scientifique

Analytical Method Development

Trace Level Quantification : A sensitive analytical method was developed for quantifying trace levels of toxic impurity Formaldehyde in Entecavir. This method employed pre-column derivatization using 2,4-Dinitro Phenyl Hydrazine (2,4-DNPH) and High-Performance Liquid Chromatography (HPLC) for detection (Gangrade, 2014).

Quality Control in Pharmaceutical Manufacturing : Research has focused on the detection and quantification of polymorphic impurities in Entecavir, using methods like Powder X-ray Diffractometry (PXRD) and Raman Spectroscopy. These methods are vital for controlling the content of impurities like the anhydrous form of Entecavir in drug products, ensuring quality and efficacy (Kang et al., 2018).

Simultaneous Determination of Related Substances : A method was established for the simultaneous determination of related substances in Entecavir film-coated tablets using HPLC. This method meets various verification requirements, indicating its reliability for pharmaceutical analysis (Zhang & Yuan, 2021).

Therapeutic Efficacy and Comparison

Effectiveness in Chronic Hepatitis B Treatment : Studies have shown that Entecavir is effective in reducing hepatic events and deaths in chronic hepatitis B patients, particularly those with liver cirrhosis. It's highlighted as a potent antiviral agent with a high genetic barrier to resistance (Wong et al., 2013).

Comparison with Lamivudine : Research comparing Entecavir with Lamivudine in patients with HBeAg-positive chronic hepatitis B demonstrated higher rates of histologic, virologic, and biochemical improvement with Entecavir. This underscores its higher efficacy in certain patient populations (Chang et al., 2006).

Safety and Side Effects

- Lactic Acidosis in Advanced Liver Disease : While Entecavir is generally safe, there have been reports of lactic acidosis in patients with advanced liver disease and impaired liver function. This highlights the need for cautious application in such patients (Lange et al., 2009).

Methodological Innovations

Preparation and Quality Control of Dispersible Tablets : Research has been conducted on the preparation and quality control of Entecavir dispersible tablets. This includes effective separation of Entecavir and impurities, indicating the feasibility of this formulation (Liao Dong-me, 2013).

Chiral Detection Using Mass Spectrometry : A study demonstrated the use of mass spectrometry for the chiral detection of Entecavir stereoisomeric impurities. This method provided rapid and effective detection without needing a chiral chromatographic column (Wang et al., 2018).

Safety And Hazards

Entecavir can be fatal if swallowed and may be harmful by inhalation or skin absorption . It may cause respiratory system irritation and damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Orientations Futures

Propriétés

IUPAC Name |

1-methoxy-4-[methoxy(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2/c1-22-20-15-13-19(14-16-20)21(23-2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPYPMBVSRLTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Entecavir Impurity 5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)

![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)